

Preclinical Pharmacokinetics and Pharmacodynamics of Metharbital: A Technical Guide

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Compound of Interest

Compound Name: *Metharbital*

Cat. No.: *B129641*

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Introduction

Metharbital (tradename Gemonil) is a barbiturate derivative that has been historically utilized as an anticonvulsant for the treatment of epilepsy.[1][2] Patented in 1905, it shares structural and functional similarities with phenobarbital.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of **Metharbital**, synthesizing available data to inform further research and development. The primary mechanism of action for **Metharbital**, like other barbiturates, involves the positive allosteric modulation of the γ -aminobutyric acid type A (GABA-A) receptor, which enhances GABAergic inhibitory neurotransmission.[1][3]

Pharmacokinetics

The preclinical pharmacokinetic profile of a drug candidate is essential for predicting its behavior in vivo. This section details the absorption, distribution, metabolism, and excretion (ADME) of **Metharbital**, drawing from available preclinical data. Due to the limited availability of comprehensive preclinical pharmacokinetic data specifically for **Metharbital**, information from structurally related barbiturates is also included for comparative context.

Absorption

Specific oral bioavailability data for **Metharbital** in preclinical species is not readily available in the reviewed literature. However, studies on other barbiturates, such as phenobarbital, have shown good oral bioavailability in dogs, with a mean absolute bioavailability of 100%.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Distribution

Information regarding the specific volume of distribution and plasma protein binding of **Metharbital** is limited. For the structurally similar barbiturate mephobarbital, in vitro plasma protein binding was found to be approximately 59% for the (S)-enantiomer and 67% for the (R)-enantiomer in human plasma.[\[7\]](#) Another barbiturate, pentobarbital, showed a plasma protein binding of 61% in healthy human volunteers.[\[8\]](#) The extent of protein binding is a critical parameter as it influences the fraction of unbound drug available to exert its pharmacological effect.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 1: Preclinical Pharmacokinetic Parameters of **Metharbital** and Related Barbiturates

Parameter	Metharbital	Phenobarbital (Dog)	Phenobarbital (Dog)	Mephobarbital (Human Plasma)	Pentobarbital (Human Plasma)
Species/System	Data Not Available	Dog	Dog	Human Plasma (in vitro)	Human Plasma (in vitro)
Oral Bioavailability (%)	-	100[4][5][6]	88.1 - 96.8[13]	-	-
Plasma Protein Binding (%)	-	-	-	(S)-enantiomer: ~59(R)-enantiomer: ~67[7]	61[8]
Volume of Distribution (Vd)	-	-	-	-	-
Clearance (CL)	-	6.2 - 6.3 mL/kg/h[4]	5.60 - 6.66 ml/hr/kg[13]	-	-
Elimination Half-life (t _{1/2})	-	70 - 94 h[4][5][6]	72.3 - 92.6 hours[13]	-	-

Note: Data for phenobarbital, mephobarbital, and pentobarbital are provided for comparative purposes due to the lack of specific preclinical data for **Metharbital**.

Metabolism

The primary metabolic pathway for **Metharbital** is N-demethylation to its active metabolite, barbitol.[14] This biotransformation is primarily carried out by hepatic microsomal enzymes.[15] In vitro studies using rat liver microsomes have confirmed this metabolic conversion.[15]

Excretion

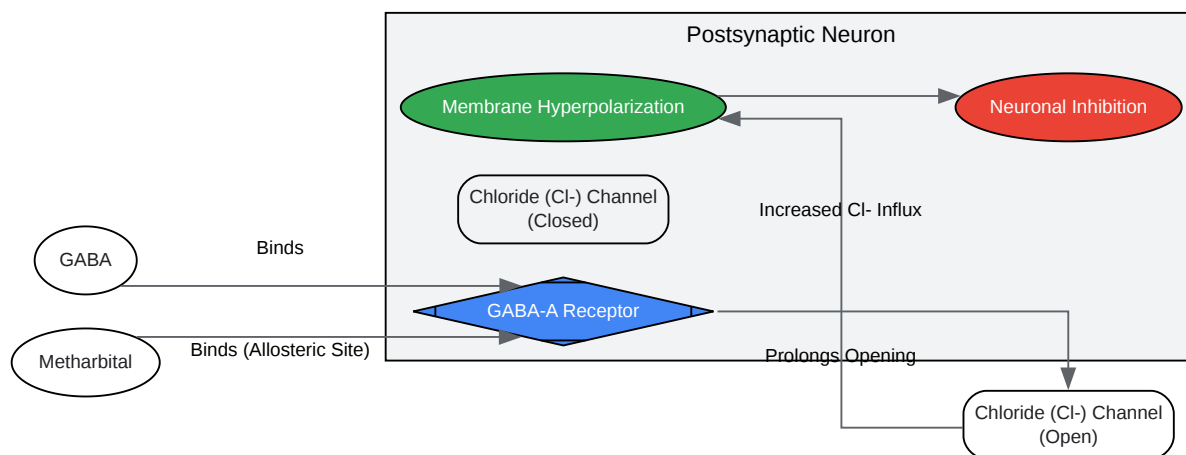
Specific data on the excretion of **Metharbital** in preclinical species is not detailed in the available literature. Generally, barbiturates and their metabolites are eliminated from the body via the kidneys.

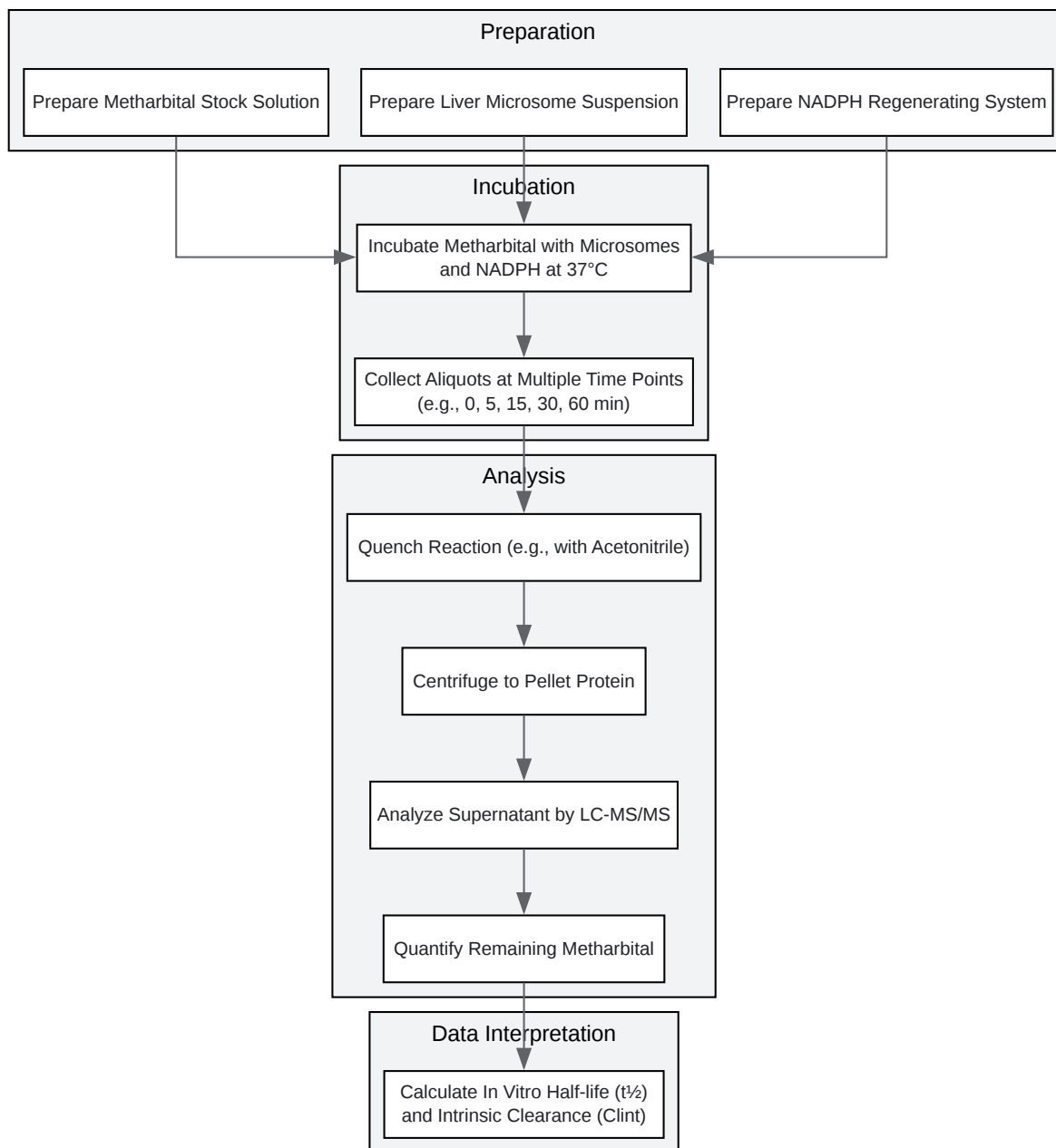
Pharmacodynamics

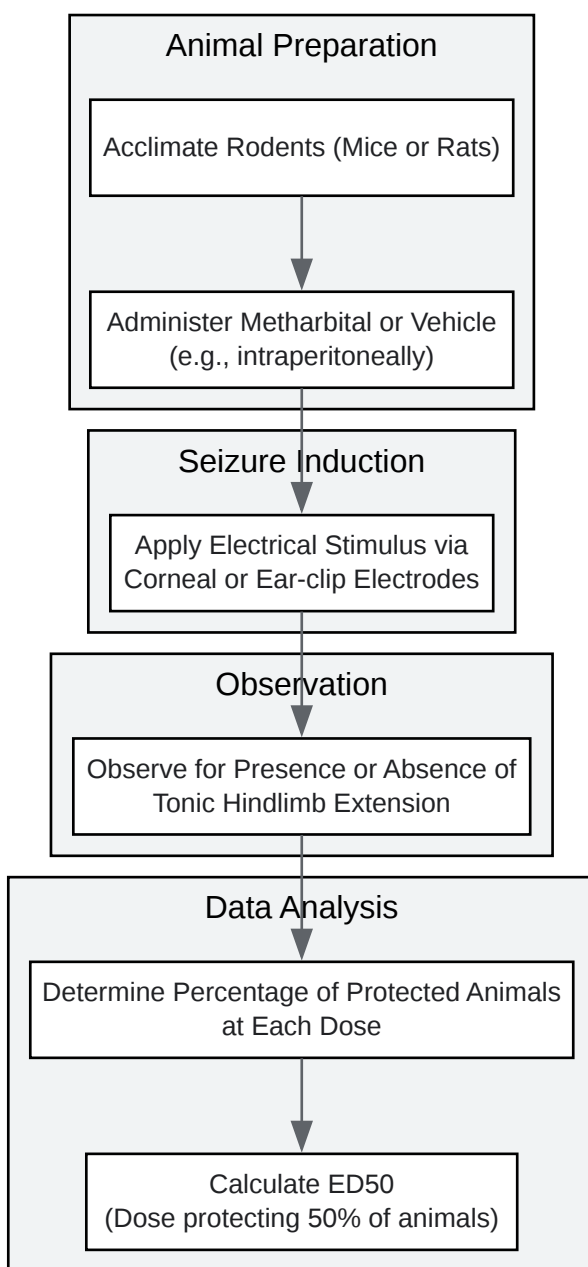
Metharbital exerts its anticonvulsant effects by modulating the activity of the central nervous system. This section details its mechanism of action, receptor binding affinity, and in vivo efficacy.

Mechanism of Action

Metharbital is a positive allosteric modulator of the GABA-A receptor.[1][3] It binds to a site on the receptor distinct from the GABA binding site, prolonging the duration of the opening of the associated chloride ion channel when GABA binds.[1][3] This leads to an enhanced influx of chloride ions, hyperpolarization of the neuronal membrane, and a potentiation of the inhibitory effect of GABA, ultimately suppressing neuronal excitability.[1]







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